molecular formula C9H16O2 B083763 2-Norbornanone dimethyl ketal CAS No. 10395-51-4

2-Norbornanone dimethyl ketal

Cat. No. B083763
CAS RN: 10395-51-4
M. Wt: 156.22 g/mol
InChI Key: KQURPPICIBDUHU-UHFFFAOYSA-N
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Description

2-Norbornanone dimethyl ketal is a chemical compound with the formula C9H14O2 and a molecular weight of 154.2063 . It is a ketal derivative of 2-Norbornanone .


Molecular Structure Analysis

The molecular structure of 2-Norbornanone dimethyl ketal consists of a total of 28 bonds, including 12 non-hydrogen bonds, 2 rotatable bonds, 2 five-membered rings, 1 six-membered ring, and 2 aliphatic ethers .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Norbornanone dimethyl ketal are not available, ketals are known to be stable and unreactive in neutral to strongly basic environments. They are often used as protective groups in organic synthesis, as they prevent irreversible addition reactions .

Scientific Research Applications

  • Enthalpies of Hydrolysis of Norbornyl Ketals : A study focused on the preparation and measurement of the enthalpies of hydrolysis of the dimethyl ketals of norbornanone and its methyl-substituted derivatives. This study provided insights into the steric interactions affecting these compounds (Wiberg & Cunningham, 1990).

  • Anomeric Effect in Ketals : Research on the enthalpies of formation of ketals, including those derived from cyclohexanone and norbornanone, indicated that the anomeric effect in these ketals does not depend on the hybridization of the central carbon atom. This finding contributes to the understanding of molecular interactions in cyclic ketals (Verevkin, Peng, Beckhaus, & Rüchardt, 1998).

  • Spiro-Annulation Approach to Sesquiterpenes : A study explored the use of a ketal derived from norcamphor in the synthesis of sesquiterpenes, demonstrating the utility of ketals in organic synthesis (Burnell & Wu, 1990).

  • Ketone Synthesis via Intramolecular Acylation : This research developed new cyclization reactions to form cyclic ketones, including a 2-norbornanone skeleton, by using an intermediate organorhodium(I) species. This illustrates the potential of ketals in facilitating complex organic reactions (Miura, Sasaki, Nakazawa, & Murakami, 2005).

  • Leuckart Reaction of 2-Norbornanones : A study on the reaction of 2-norbornanones with formamide and formic acid yielded enantiomerically pure diamides. This research highlights the use of norbornanone derivatives in medicinal chemistry and asymmetric synthesis (Martínez, Vilar, Fraile, & Martínez-Ruiz, 2001).

  • Fragmentation-Directing Derivatives in Mass Spectrometry : The use of dimethyl ketal derivatives in mass spectrometry was examined, showing their potential in structural determination in analytical chemistry (Manni, Cooper, & Hardesty, 1972).

  • Visible Light-Driven Photocatalysis : Research demonstrated the use of graphitic carbon nitride (g-C3N4) in the visible light-driven photocatalyzed ketalization reaction. This study opens new avenues for photocatalytic reactions using ketals (Zhao, Shalom, & Antonietti, 2017).

properties

IUPAC Name

2,2-dimethoxybicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-10-9(11-2)6-7-3-4-8(9)5-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQURPPICIBDUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2CCC1C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908680
Record name 2,2-Dimethoxybicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Norbornanone dimethyl ketal

CAS RN

10395-51-4
Record name 2-Norbornanone dimethyl ketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010395514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethoxybicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxybicyclo[2.2.1]heptane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Shimada, K Hashimoto, BH Kim… - Journal of the …, 1984 - ACS Publications
The Lewis acid catalyzed aldol-type reaction of l, 2-bis (trimethylsiloxy) cyclobutene and a ketal or an acetal gives a succinoin derivative. This cyclobutanone undergoes several types of …
Number of citations: 90 pubs.acs.org
M Marsi, JA Gladysz - Organometallics, 1982 - ACS Publications
Previously, we noted that (CO) 5MnSi (CH3) 3 (1) cleanly converts ketones with «-hydrogens to their trimethylsilyl enol ethers. 4 567In contrast to conventional silyl enol ether syntheses, …
Number of citations: 23 pubs.acs.org
S INTERSCIENCEPUBLISHER - Wiley Online Library
… These workers measured the rates of acid-catalysed exchange of the exo- and endo-methoxyl groups of camphor dimethyl ketal(47) and 2-norbornanone dimethyl ketal(45) in …
Number of citations: 0 onlinelibrary.wiley.com

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